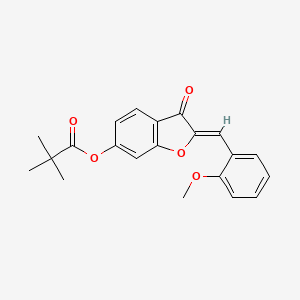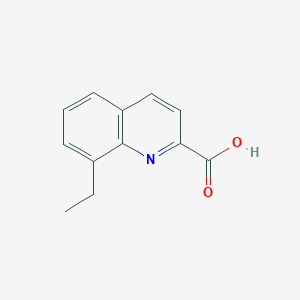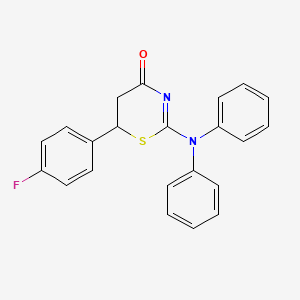![molecular formula C18H20N4O4S2 B2959485 2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251576-88-1](/img/structure/B2959485.png)
2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C18H20N4O4S2 and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Chemistry and Pharmaceutical Development
Research on 1,2,4-Triazolo[1,5-a]pyridines, a category to which our compound is closely related, highlights the importance of substituents on the triazolopyridine core for their physical and chemical characteristics. These characteristics are crucial for the formation of diverse supramolecular synthons in the solid state, which can significantly impact their pharmaceutical applications and crystal engineering (Yingying Chai et al., 2019). The study underscores the potential of such compounds in the development of new pharmaceuticals by elucidating their structural chemistry.
Antioxidant Activity
The antioxidant properties of triazolopyridine derivatives have been investigated, revealing their potential in scavenging free radicals. This is exemplified by a study on 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines, which demonstrated superior antioxidant activity compared to standard agents in various assays. The research suggests that structural modifications can enhance their efficacy against oxidative stress, laying the groundwork for future studies aimed at synthesizing more active compounds for combating oxidative damage (Hatem A. Abuelizz et al., 2020).
Antimicrobial Activity
The exploration of triazolopyridine derivatives extends to their antimicrobial properties. Various studies have synthesized and evaluated the antibacterial and antifungal activities of these compounds. For example, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were found to exhibit significant antimicrobial activity against a range of microorganisms, suggesting their potential as new antimicrobial agents (M. Suresh et al., 2016).
Chemical Synthesis and Catalysis
Triazolopyridine derivatives also play a crucial role in chemical synthesis and catalysis. Their unique structural features make them suitable substrates for cross-coupling reactions. A study on the Ni-catalyzed cross-coupling of thiomethyl-substituted N-heterocycles, including triazolopyridines, with functionalized organozinc reagents highlights their utility in synthesizing complex organic molecules under mild conditions (Laurin Melzig et al., 2010).
Eigenschaften
IUPAC Name |
2-(2-phenoxyethyl)-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c23-18-21-14-16(28(24,25)20-9-12-27-13-10-20)6-7-17(21)19-22(18)8-11-26-15-4-2-1-3-5-15/h1-7,14H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQCRHJCOSJHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)






![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)
![2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959416.png)




![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2959424.png)